(E)-[3-(1H-imidazol-1-yl)propyl]({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene})amine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Phosphodiesterase Inhibition and Antimicrobial Activities : A study by Bukhari et al. (2013) synthesized a series of compounds including derivatives of (E)-[3-(1H-imidazol-1-yl)propyl] for evaluating their phosphodiesterase inhibition and antimicrobial activities. This research contributes to understanding the therapeutic potential of these compounds in treating diseases related to phosphodiesterase activity and microbial infections.
Synthesis of Impromidine-Type Histamine H2 Receptor Agonists : Sellier et al. (1992) focused on synthesizing (Z)- and (E)-3-(1H-imidazol-4-yl)-2-propenamine and related compounds for their role in creating impromidine-type histamine H2 receptor agonists, highlighting their importance in developing drugs targeting histamine receptors (Sellier et al., 1992).
Spectroscopic and Thermodynamic Properties Analysis : The work by Uppal et al. (2019) explored the spectroscopic and thermodynamic properties of a related compound, providing insight into its molecular stability and potential application in material sciences (Uppal et al., 2019).
Synthesis of Schiff Bases for Complexation Studies : Pařík and Chlupatý (2014) investigated the synthesis of new imines and bisimines derived from similar compounds for their structural studies and complexation stability constants, contributing to the field of coordination chemistry (Pařík & Chlupatý, 2014).
Radioligand Synthesis for Clinical PET Studies : Iwata et al. (2000) synthesized a potential histamine H3 receptor ligand labeled with 18F, used in clinical PET studies. This research is significant for developing diagnostic tools in medical imaging (Iwata et al., 2000).
Detection of Hydrogen Peroxide Vapor : Fu et al. (2016) utilized derivatives of the compound in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor, which is crucial for explosive detection (Fu et al., 2016).
Mechanism of Action
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BN3O2/c1-18(2)19(3,4)25-20(24-18)17-8-6-16(7-9-17)14-21-10-5-12-23-13-11-22-15-23/h6-9,11,13-15H,5,10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLISNACBKHYCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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